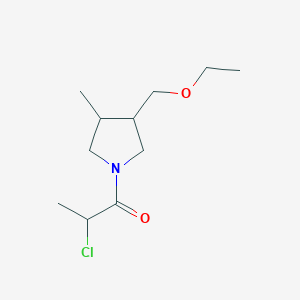
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-7-10-6-13(5-8(10)2)11(14)9(3)12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBNOUOSEWOIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, a synthetic organic compound, has garnered interest due to its unique structural features, including a chloro substituent and a pyrrolidine ring. This compound is characterized by its potential biological activity, which may influence various pharmacological pathways. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains 12 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. The presence of the ethoxymethyl group enhances the compound's lipophilicity, potentially improving its biological activity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 229.75 g/mol |
| IUPAC Name | 2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
| InChI Key | OLHBGQWSWFFLEF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with 2-chloropropanone under controlled conditions. The reaction is facilitated by a suitable base (e.g., sodium hydride) and requires precise temperature control to ensure high yields and purity.
The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives. The ethoxymethyl group may enhance the compound's ability to penetrate cellular membranes, influencing its pharmacological effects .
Case Studies
- Antimicrobial Studies : Research has indicated that pyrrolidine-based compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Future studies on this specific compound could explore these mechanisms further.
- Cytotoxicity Testing : A study involving similar chlorinated compounds demonstrated significant cytotoxic effects in vitro against human cancer cell lines. These findings suggest that this compound could be evaluated for its potential as an anticancer agent.
Future Directions
Given the structural uniqueness and preliminary insights into the biological activity of this compound, further research is warranted to elucidate its pharmacological properties. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways influenced by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


